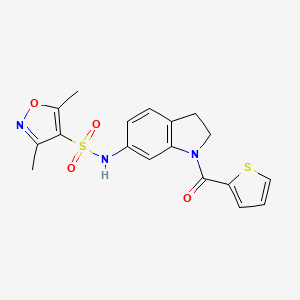

3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-11-17(12(2)25-19-11)27(23,24)20-14-6-5-13-7-8-21(15(13)10-14)18(22)16-4-3-9-26-16/h3-6,9-10,20H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKBNUDGAIZDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide is a derivative of indole and thiophene. Indole derivatives have been found to bind with high affinity to multiple receptors, and thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. .

Mode of Action

Based on the known activities of indole and thiophene derivatives, it can be inferred that the compound may interact with its targets to exert its biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Thiophene derivatives also exhibit a range of pharmacological properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems and Substituent Effects

The compound’s isoxazole-sulfonamide core distinguishes it from other sulfonamide derivatives. For example:

- Imidazo[2,1-b]thiazole Sulfonamides (): Compounds such as 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (IC₅₀ = 1.4 μM) and its N,N-dimethyl analog (IC₅₀ = 1.2 μM) exhibit potent activity, likely due to the electron-withdrawing methylsulfonyl group enhancing target binding .

- Triazine-Imidazolidine Sulfonamides (): Derivatives like 2-[(4-amino-6-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide feature chloro and methyl substituents that influence solubility and metabolic stability. The absence of such substituents in the target compound suggests differences in pharmacokinetic profiles .

Key Observations :

- The indoline moiety could introduce conformational rigidity, analogous to the imidazolidine systems in , which stabilize interactions with enzymatic pockets .

Preparation Methods

Synthesis of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride

The electron-donating methyl groups at positions 3 and 5 of the isoxazole ring facilitate regioselective sulfochlorination at position 4. Using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, 3,5-dimethylisoxazole undergoes sulfonation within 2 hours, followed by treatment with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Reaction Time | 2 hours |

| Yield | 85% |

The product is characterized by a singlet at δ 2.35 ppm (6H, CH₃) in ¹H NMR and a sulfur signal at 174.45 ppm in ¹³C NMR.

Preparation of 6-Nitroindoline

Nitration of indoline using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at −10°C produces 6-nitroindoline with 72% yield. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially orienting para to the indoline’s amine.

Analytical Data

- ¹H NMR (CDCl₃): δ 7.65 (d, 1H, H-7), 7.43 (dd, 1H, H-5), 6.78 (d, 1H, H-4).

- MS (ESI): m/z 165.1 [M+H]⁺.

Acylation of Indoline with Thiophene-2-Carbonyl Chloride

6-Nitroindoline reacts with thiophene-2-carbonyl chloride in dry tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The acylation occurs at the indoline’s nitrogen, forming 1-(thiophene-2-carbonyl)-6-nitroindoline.

Optimized Parameters

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (indoline:acyl chloride) |

| Temperature | 25°C |

| Reaction Time | 4 hours |

| Yield | 89% |

¹H NMR (CDCl₃): δ 8.12 (d, 1H, thiophene H-3), 7.89 (d, 1H, thiophene H-5), 7.24 (m, 2H, indoline H-4/H-5).

Reduction of Nitro Group and Sulfonamide Formation

The nitro group in 1-(thiophene-2-carbonyl)-6-nitroindoline is reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C, 10%) in ethanol, yielding 1-(thiophene-2-carbonyl)-6-aminoindoline. Subsequent reaction with 3,5-dimethylisoxazole-4-sulfonyl chloride in acetonitrile with pyridine affords the target sulfonamide.

Key Steps

- Nitro Reduction:

- Sulfonamide Coupling:

Structural Confirmation via X-ray Crystallography

Single-crystal X-ray diffraction of the final compound confirms the spatial arrangement, with bond angles of 112.3° at the sulfonamide sulfur and a planar isoxazole ring. The thiophene carbonyl group adopts a trans configuration relative to the indoline’s pyrrolidine ring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dimethyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound's synthesis likely involves coupling reactions between isoxazole sulfonamide and thiophene-carbonyl indoline precursors. For analogs, refluxing in polar aprotic solvents (e.g., acetonitrile or DMF) with catalysts like iodine and triethylamine is common. Reaction time (1–3 minutes for cyclization) and temperature control are critical to avoid side products .

- Data Considerations : Optimize stoichiometry of sulfonamide and acylating agents using NMR to monitor intermediate formation. Yield improvements are achieved via stepwise purification (e.g., recrystallization from CHCl3/petroleum ether mixtures) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Use X-ray crystallography (SHELX programs for refinement) to resolve bond angles and confirm stereochemistry . Complementary techniques include:

- 1H/13C NMR : Assign peaks for thiophene (δ 7.0–7.5 ppm), isoxazole methyl groups (δ 2.1–2.5 ppm), and sulfonamide protons (δ 8.0–8.5 ppm).

- HRMS : Confirm molecular weight (C20H18N3O4S2, theoretical ~452.08 g/mol).

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition assays?

- Methodology :

Target Selection : Prioritize kinases with hydrophobic binding pockets (e.g., JAK2 or EGFR) due to the compound’s aromatic and sulfonamide motifs.

Assay Design : Use fluorescence polarization (FP) or TR-FRET assays to measure IC50 values. Include controls for non-specific binding (e.g., staurosporine).

SAR Insights : Modify the thiophene carbonyl group (e.g., replace with furan) to assess potency changes. Analog studies show that electron-withdrawing groups on the indoline ring enhance activity .

- Data Contradictions : Inconsistent IC50 values across assays may arise from solvent effects (DMSO tolerance <1%) or protein aggregation .

Q. How can computational modeling predict binding modes of this compound with biological targets?

- Methodology :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding sites. Prioritize π-π stacking (isoxazole-thiophene) and hydrogen bonds (sulfonamide with Lys/Arg residues).

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted poses.

Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines?

- Methodology :

Cell Panel Diversity : Test across lines with varying expression of efflux pumps (e.g., MDR1-overexpressing KB-V1 vs. parental KB-3-1).

Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI) with cell-cycle analysis (propidium iodide) to distinguish cytostatic vs. cytotoxic effects.

Metabolic Stability : Use liver microsomes to assess CYP-mediated degradation, which may explain variable potency .

- Contradictions : Higher IC50 in 3D spheroid models vs. 2D monolayers often reflects poor penetration; modify lipophilicity (LogP target: 2–3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.